Imidazole, (2-(triethoxysilyl)ethyl)-
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Overview
Description
Imidazole, (2-(triethoxysilyl)ethyl)-, is a compound that combines the imidazole ring with a triethoxysilyl group. This unique structure allows it to be used in various applications, particularly in materials science and chemistry. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical reactivity and versatility to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, (2-(triethoxysilyl)ethyl)-, typically involves the reaction of imidazole with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where imidazole is reacted with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Imidazole, (2-(triethoxysilyl)ethyl)-, undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triethoxysilyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
Imidazole, (2-(triethoxysilyl)ethyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various functional materials, including catalysts and ligands.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Mechanism of Action
The mechanism of action of Imidazole, (2-(triethoxysilyl)ethyl)-, involves its ability to interact with various molecular targets through its imidazole ring and triethoxysilyl group. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The triethoxysilyl group can undergo hydrolysis and condensation reactions, allowing the compound to form stable siloxane bonds with surfaces and other molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic heterocyclic compound with a similar ring structure but without the triethoxysilyl group.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.
Histidine: An amino acid with an imidazole side chain, playing a crucial role in biological systems.
Uniqueness
Imidazole, (2-(triethoxysilyl)ethyl)-, is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in materials science and surface modification applications, where the formation of stable siloxane bonds is essential .
Properties
CAS No. |
72264-84-7 |
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Molecular Formula |
C11H22IN2O4S- |
Molecular Weight |
405.28 g/mol |
InChI |
InChI=1S/C11H22IN2O4S/c1-4-15-12(16-5-2,19-18-6-3)17-10-7-11-13-8-9-14-11/h8H,4-7,9-10H2,1-3H3/q-1 |
InChI Key |
WTPDEBNNQNYCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOS[I-](OCC)(OCC)OCCC1=NCC=N1 |
Origin of Product |
United States |
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